molecular formula C7H13NO4 B13828317 (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one

(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one

Cat. No.: B13828317
M. Wt: 175.18 g/mol
InChI Key: TULDTLBONFEVFV-CDGOZMSNSA-N
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Description

(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one is a compound known for its unique structure and potential applications in various fields. This compound is characterized by its cyclohexanone core with multiple hydroxyl groups and a methylamino substituent, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable cyclohexanone derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions can be achieved through various hydroxylation reactions.

    Amination: The methylamino group is introduced at the 5 position through an amination reaction, often using methylamine as the reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one stands out due to its specific arrangement of hydroxyl and amino groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one

InChI

InChI=1S/C7H13NO4/c1-8-3-2-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,2H2,1H3/t3-,5+,6-,7-/m0/s1

InChI Key

TULDTLBONFEVFV-CDGOZMSNSA-N

Isomeric SMILES

CN[C@H]1CC(=O)[C@@H]([C@H]([C@@H]1O)O)O

Canonical SMILES

CNC1CC(=O)C(C(C1O)O)O

Origin of Product

United States

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